7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Overview
Description
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is an organic compound belonging to the class of pyrazolo[1,5-A]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with cyanogen chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of deep eutectic solvents (DES), can provide an environmentally friendly approach to its synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF and bases such as potassium carbonate.
Cyclization Reactions: Reagents like α-acetyl-γ-butyrolactone and conditions involving heating and the use of catalysts like p-toluenesulfonic acid are typical.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-A]pyrimidines.
Cyclization Reactions: Products include fused heterocyclic compounds such as pyrazolo-pyrido-pyrimidines and dihydrofuro-pyrido-pyrazolo-pyrimidines.
Scientific Research Applications
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The anti-tumor activity could be attributed to its ability to interfere with DNA replication or repair mechanisms in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,5-dimethylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
- 3-Bromo-7-chloro-5-methylpyrazolo[1,5-A]pyrimidine
- 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-A]pyrimidine-3-carbonitrile
Uniqueness
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-5-2-7(9)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHJDKNVOBPMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565952 | |
Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138904-34-4 | |
Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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